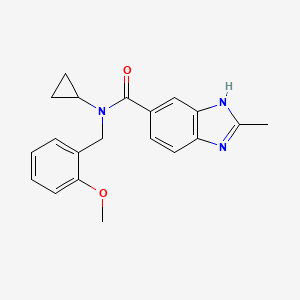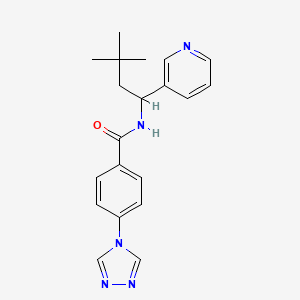
N-cyclopropyl-N-(2-methoxybenzyl)-2-methyl-1H-benzimidazole-5-carboxamide
Descripción general
Descripción
N-cyclopropyl-N-(2-methoxybenzyl)-2-methyl-1H-benzimidazole-5-carboxamide (referred to as Compound X) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is believed to act through multiple pathways. In cancer cells, Compound X induces apoptosis by activating caspases and inhibiting the Akt/mTOR signaling pathway. In inflammation, Compound X reduces the production of pro-inflammatory cytokines by inhibiting NF-κB signaling. In neurodegenerative diseases, Compound X reduces oxidative stress and inflammation by activating Nrf2 signaling and inhibiting the JNK signaling pathway.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects in various preclinical studies. In cancer cells, Compound X inhibits cell proliferation and induces apoptosis. In inflammation, Compound X reduces the production of pro-inflammatory cytokines and inhibits the recruitment of immune cells. In neurodegenerative diseases, Compound X reduces oxidative stress and inflammation in the brain, leading to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound X is its high purity and yield, making it suitable for further research and development. Furthermore, Compound X has shown promising results in various preclinical studies, indicating its potential therapeutic applications. However, one of the limitations of Compound X is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of Compound X. One potential direction is to investigate its therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its pharmacokinetics and bioavailability by developing novel drug delivery systems. Furthermore, the mechanism of action of Compound X needs to be further elucidated to fully understand its therapeutic potential. Overall, Compound X has shown promising results in preclinical studies, and further research is needed to fully explore its therapeutic applications.
In conclusion, Compound X is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of Compound X has been optimized to ensure high yield and purity, making it suitable for further research and development. Compound X has shown promising results in various preclinical studies, indicating its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The biochemical and physiological effects of Compound X have been demonstrated in various preclinical studies, highlighting its therapeutic potential. However, further research is needed to fully explore the therapeutic applications of Compound X and optimize its pharmacokinetics and bioavailability.
Aplicaciones Científicas De Investigación
Compound X has shown potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In preclinical studies, Compound X has demonstrated anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Furthermore, Compound X has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-2-methyl-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-21-17-10-7-14(11-18(17)22-13)20(24)23(16-8-9-16)12-15-5-3-4-6-19(15)25-2/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXRIMNKMIFGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N(CC3=CC=CC=C3OC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4532786.png)
![{[3-({[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B4532787.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B4532797.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide](/img/structure/B4532803.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4532810.png)
![methyl 3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4532813.png)
![[1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B4532817.png)
![3-(2,4-dimethoxyphenyl)-5-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B4532826.png)
![2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl}-4-methylphenol](/img/structure/B4532832.png)
![phenyl(1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B4532845.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B4532852.png)

![[2-({4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B4532878.png)
amino]-N,N-dimethylpropanamide](/img/structure/B4532879.png)
